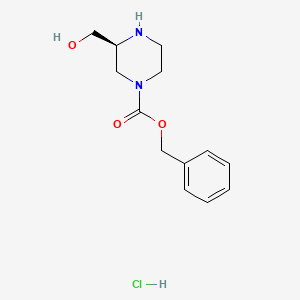

(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Übersicht

Beschreibung

(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl chloride and piperazine.

Formation of Intermediate: Benzyl chloride reacts with piperazine to form benzyl piperazine.

Hydroxymethylation: The benzyl piperazine is then subjected to hydroxymethylation using formaldehyde under basic conditions to introduce the hydroxymethyl group.

Carboxylation: The hydroxymethylated intermediate is then reacted with chloroformate to introduce the carboxylate group, forming benzyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

| Reagents/Conditions | Product | Key Observations | Source |

|---|---|---|---|

| KMnO₄ in acidic conditions (H₂SO₄) | (S)-Benzyl 3-carboxypiperazine-1-carboxylate | Selective oxidation without ring modification | |

| TEMPO/NaClO₂ (pH 6.7 buffer) | Corresponding aldehyde intermediate | Requires TEMPO as a catalyst |

Mechanistic Insight : The oxidation proceeds via radical intermediates in TEMPO-mediated systems, while KMnO₄ facilitates direct dehydrogenation.

Ester Hydrolysis

The benzyl ester group is cleaved under acidic or basic conditions to yield free piperazine derivatives:

Applications : Deprotection enables further functionalization of the piperazine nitrogen atoms .

Nucleophilic Substitution

The hydroxymethyl group participates in Mitsunobu reactions or SN2 displacements:

| Reagents | Product | Yield | Stereochemical Outcome | Source |

|---|---|---|---|---|

| PPh₃/DIAD, R-OH | (S)-Benzyl 3-(RO-methyl)piperazine-1-carboxylate | 70–85% | Retention of configuration | |

| SOCl₂, then NaN₃ | 3-Azidomethyl intermediate | 90% | Intermediate for "click" chemistry |

Example : Reaction with thiophenol under Mitsunobu conditions yields sulfide derivatives for protease inhibition studies.

Piperazine Ring Functionalization

The secondary amines on the piperazine ring undergo alkylation or acylation:

Key Finding : Pd-catalyzed couplings enable efficient aryl group introduction for drug-discovery applications .

Cross-Coupling Reactions

The benzyl group participates in transition-metal-mediated couplings:

| Reaction | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-functionalized piperazine | 65% | |

| Sonogashira | CuI, PdCl₂, PPh₃ | Alkyne-linked derivatives | 58% |

Limitation : Steric hindrance from the piperazine ring may reduce yields in bulkier substrates .

Reduction Reactions

Selective reductions modify the carboxylate or hydroxymethyl groups:

| Reagents | Product | Selectivity | Source |

|---|---|---|---|

| LiAlH₄, THF | (S)-Benzyl 3-(hydroxymethyl)piperazine | Reduces ester to alcohol | |

| H₂, Pd/C (1 atm) | Deprotected piperazine with intact -CH₂OH | Benzyl group removal |

Chirality Retention in Reactions

The (S)-configuration at C3 remains preserved in most reactions due to mild conditions:

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

| pH | Half-Life (37°C) | Primary Degradation Pathway | Source |

|---|---|---|---|

| 1.2 | 2.5 hr | Ester hydrolysis and ring protonation | |

| 7.4 | 48 hr | Slow oxidation of hydroxymethyl group |

Industrial-Scale Modifications

Automated flow reactors optimize key transformations:

| Process | Throughput (kg/day) | Purity | Advantages | Source |

|---|---|---|---|---|

| Continuous hydrogenation | 15 | >99.5% | Reduced catalyst leaching | |

| High-temperature hydrolysis | 10 | 98% | Faster reaction kinetics |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features enable it to act as a precursor for more complex molecules, which can exhibit biological activity against various diseases.

Potential Therapeutic Uses

- Antidepressants : Compounds derived from piperazine structures are often explored for their antidepressant properties. Research indicates that derivatives can modulate serotonin receptors, potentially leading to mood enhancement effects.

- Antipsychotics : Piperazine derivatives have shown promise in the treatment of schizophrenia and other psychotic disorders due to their ability to interact with dopamine receptors.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study reported its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes and receptors involved in disease mechanisms.

- Target Enzymes : The compound has shown potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase, which are crucial in inflammatory pathways.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives, including this compound. The derivatives were tested for their ability to inhibit serotonin reuptake, demonstrating significant antidepressant-like effects in animal models.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various piperazine derivatives, this compound was identified as one of the most effective compounds against resistant strains of bacteria. The study highlighted its mechanism of action involving disruption of bacterial cell wall synthesis.

Wirkmechanismus

The mechanism of action of (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This binding can lead to various biological effects, depending on the target receptor or enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl piperazine: Lacks the hydroxymethyl and carboxylate groups, making it less versatile in chemical reactions.

Hydroxymethyl piperazine: Lacks the benzyl and carboxylate groups, limiting its applications in medicinal chemistry.

Piperazine carboxylate: Lacks the benzyl and hydroxymethyl groups, reducing its binding affinity to certain receptors.

Uniqueness

(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of both the benzyl and hydroxymethyl groups, which enhance its chemical reactivity and biological activity. This combination allows for a broader range of applications in medicinal chemistry and industrial synthesis compared to its simpler analogs.

Biologische Aktivität

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative with significant potential in pharmacological applications. This article explores its biological activity, including its mechanisms of action, interactions with various biological targets, and potential therapeutic uses.

- Molecular Formula : C₁₃H₁₉ClN₂O₃

- Molecular Weight : 286.75 g/mol

- Functional Groups : The presence of the piperazine ring and hydroxymethyl group contributes to its reactivity and biological activity.

The compound's structure allows for interactions with various receptors and enzymes, making it a valuable candidate for drug development.

This compound acts primarily through:

- Binding Affinity : It shows significant binding affinity to various receptors, which can modulate biochemical pathways relevant to disease treatment.

- Enzyme Interaction : The compound interacts with specific enzymes, influencing their activity and potentially leading to therapeutic effects.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Studies have shown that derivatives of piperazine compounds can induce apoptosis in cancer cells. For instance, certain piperazine derivatives have demonstrated cytotoxicity against hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- Neurological Effects : The compound has been investigated for its potential in treating neurological disorders. Its mechanism involves cholinesterase inhibition, which is crucial for conditions like Alzheimer’s disease.

- Anti-inflammatory Properties : Some studies suggest that piperazine derivatives can inhibit pathways involved in inflammation, indicating potential use in treating autoimmune diseases .

Interaction Studies

Interaction studies have focused on the compound's binding affinities with various receptors:

Understanding these interactions is crucial for predicting the compound's pharmacological profile.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a promising lead for further development as an anticancer agent .

Neurological Impact Assessment

In another study focusing on neurological applications, this compound was tested for its ability to inhibit acetylcholinesterase. The findings suggested that it could enhance cholinergic transmission, providing a basis for its use in treating cognitive disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name |

benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHVEHPWNMUIKO-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)CO)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583098 | |

| Record name | Benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930782-84-6 | |

| Record name | Benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.